4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride
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Overview
Description
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene-2-carboxylic acid to introduce the chlorine atom at the 5-position. This is followed by the introduction of the aminomethyl group at the 4-position through a Mannich reaction, which involves the reaction of the chlorinated thiophene with formaldehyde and a primary amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance binding affinity to target proteins, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid hydrochloride: Similar structure but with a benzene ring instead of a thiophene ring.
5-Chlorothiophene-2-carboxylic acid: Lacks the aminomethyl group.
4-(Aminomethyl)-2-thiophenecarboxylic acid: Similar structure but without the chlorine atom.
Uniqueness
4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the aminomethyl and chlorine groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVGBGZZGLKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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